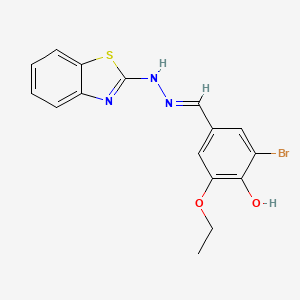
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone, also known as BEHB, is a synthetic compound that has gained attention in the scientific community due to its potential use as an anticancer agent. BEHB belongs to the class of hydrazones, which are compounds that contain a hydrazone functional group (-NHN=).
Mécanisme D'action
The exact mechanism of action of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is known to be involved in cancer cell growth and survival. This compound has also been found to inhibit the expression of various proteins that are involved in angiogenesis, such as vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
This compound has been found to have minimal toxicity in normal cells, but has potent cytotoxic effects on cancer cells. In addition, this compound has been shown to inhibit tumor growth in animal models of cancer. This compound has also been found to have anti-inflammatory effects, which may contribute to its anticancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone is its selectivity for cancer cells, which allows for targeted therapy with minimal side effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to determine the optimal dosage and administration route of this compound for use in humans.
Orientations Futures
There are several future directions for research on 3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone. One area of interest is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to identify patients who are most likely to benefit from this therapy. Finally, more studies are needed to determine the safety and efficacy of this compound in humans, which can pave the way for its use as a novel anticancer agent.
Méthodes De Synthèse
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized through a multi-step reaction process. The first step involves the reaction of 3-bromo-4-hydroxybenzaldehyde with ethyl bromoacetate to form 3-bromo-5-ethoxy-4-hydroxybenzaldehyde. This intermediate compound is then reacted with 2-aminothiophenol to yield this compound (this compound).
Applications De Recherche Scientifique
3-bromo-5-ethoxy-4-hydroxybenzaldehyde 1,3-benzothiazol-2-ylhydrazone has been studied extensively for its potential use as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis (cell death) in cancer cells, while having minimal effect on normal cells. In addition, this compound has been found to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Propriétés
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]-2-bromo-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-2-22-13-8-10(7-11(17)15(13)21)9-18-20-16-19-12-5-3-4-6-14(12)23-16/h3-9,21H,2H2,1H3,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUQMERLTOMYPO-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC2=NC3=CC=CC=C3S2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1S*,4S*)-2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6132284.png)

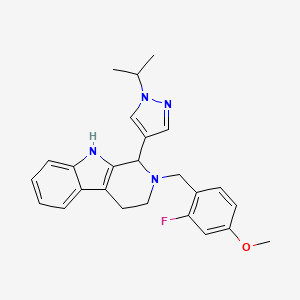
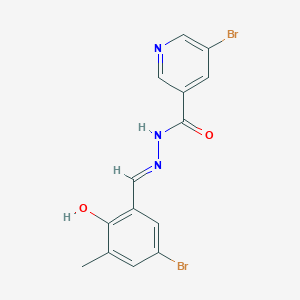
![methyl 4-[(2-benzyl-3-oxo-1-piperazinyl)carbonyl]benzoate](/img/structure/B6132306.png)
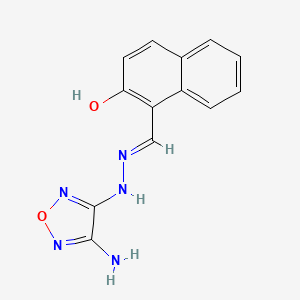

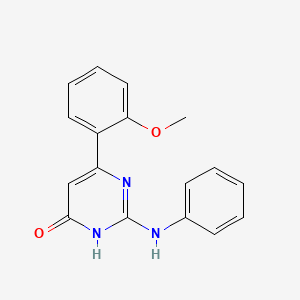
![2-(3-methoxyphenyl)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-quinolinecarboxamide](/img/structure/B6132321.png)
![N-(4-chlorophenyl)-4-[2-(2,4-dihydroxybenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B6132322.png)
![1-cyclohexyl-2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6132331.png)
![3-{[2-(4-tert-butylbenzoyl)hydrazino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6132332.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B6132337.png)

